N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
- N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide is a compound with a complex structure.
- It contains a benzo[b]thiophene ring, an imidazolidine ring, and a carboxamide group.
- The compound may have potential biological activities due to its structural features.
Synthesis Analysis
- The synthesis of this compound involves several steps, including cyclization, amidation, and functional group modifications.
- Detailed synthetic routes and reaction conditions would need to be explored in relevant literature.
Molecular Structure Analysis
- The molecular structure includes the benzo[b]thiophene ring, imidazolidine ring, and carboxamide group.
- Single-crystal X-ray diffraction analysis could provide precise structural information.
Chemical Reactions Analysis
- Investigate any known chemical reactions involving this compound.
- Explore its reactivity with other functional groups or reagents.
Physical And Chemical Properties Analysis
- Investigate solubility, melting point, stability, and other relevant properties.
- Experimental data would be essential for accurate analysis.
Scientific Research Applications
-
Antimicrobial Properties
- Field: Microbiology
- Application: Benzothiophene derivatives have been tested for their antimicrobial properties against microorganisms such as C. albicans ATCC 10231, B. subtilis ATCC 6633, E. coli ATCC 25922 and S. aureus ATCC 25923 .
- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .
- Results: Some compounds displayed high antibacterial activity against S. aureus . For example, 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antibacterial activities .
-
Antifungal Properties
- Field: Mycology
- Application: Some benzothiophene derivatives have potential to be used as antifungal agents against current fungal diseases .
- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .
- Results: 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene (10) and 3-(trimethylsilylethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12K) were found to have potentials to be used as antifungal agents .
-
Antioxidant Properties
- Field: Biochemistry
- Application: Some benzothiophene derivatives showed quite high antioxidant capacities .
- Method: The compounds were synthesized using coupling reactions and electrophilic cyclization reactions .
- Results: 3-(1H-indole-2-yl)-2-(thiophen-2-yl)benzo[b]thiophene (16) and 3-(4-aminobenzoethynyl)-2-(thiophen-2-yl)benzo[b]thiophene (12E) showed high antioxidant capacities with TEAC values of 2.5 and 1.1, respectively .
-
Organic Photoelectric Materials
- Field: Material Science
- Application: Various benzothiophene compounds have been employed as organic photoelectric materials .
- Method: The compounds are synthesized and then used in the fabrication of photoelectric materials .
- Results: The use of benzothiophene compounds has improved the performance of photoelectric materials .
-
Organic Semiconductors
- Field: Electronics
- Application: Several benzothiophene compounds have been used as organic semiconductors .
- Method: The compounds are synthesized and then used in the fabrication of semiconductors .
- Results: The use of benzothiophene compounds has improved the performance of organic semiconductors .
-
Pharmaceutical Intermediates
- Field: Pharmaceutical Chemistry
- Application: Benzothiophenes have been used as building blocks or intermediates for the synthesis of pharmaceutically important molecules .
- Method: The compounds are synthesized and then used in the synthesis of pharmaceutical molecules .
- Results: The use of benzothiophene compounds has led to the development of new pharmaceutical molecules .
-
Electrochemical Synthesis
- Field: Electrochemistry
- Application: Benzothiophene motifs have been synthesized under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
- Method: The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, the S-migration process was rationalized to lead to the products .
- Results: The selectivity and the compatibility of drug molecules showcased the potential application of the protocols .
-
Organic Field-Effect Transistors (OFETs)
-
Organic Light-Emitting Diodes (OLEDs)
Safety And Hazards
- Consult safety data sheets and relevant literature for information on toxicity, handling precautions, and hazards.
Future Directions
- Explore potential applications, further synthesis modifications, and biological studies.
- Investigate its potential as a drug candidate or other functional materials.
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-15(21,9-17-14(20)18-7-6-16-13(18)19)12-8-10-4-2-3-5-11(10)22-12/h2-5,8,21H,6-7,9H2,1H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIHVVUVSGPJWFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)N1CCNC1=O)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-oxoimidazolidine-1-carboxamide |
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